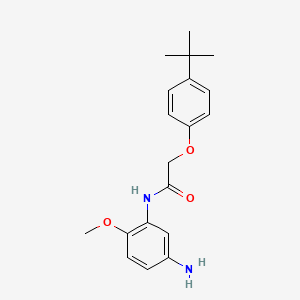

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEDKMVBKZFJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methoxyphenol and 4-tert-butylphenol.

Formation of Intermediate: The 5-amino-2-methoxyphenol is reacted with chloroacetic acid to form an intermediate compound.

Final Coupling: The intermediate is then coupled with 4-tert-butylphenol under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells.

Case Study:

A study published in a peer-reviewed journal examined the effects of related compounds on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through the activation of caspase pathways, suggesting a potential therapeutic application in cancer treatment .

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Compounds with similar phenolic structures have been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SH-SY5Y (Neuroblastoma) | 15 | Reduces ROS levels |

| Compound B | PC12 (Pheochromocytoma) | 20 | Inhibits TNF-alpha production |

| This compound | Primary Neurons | 18 | Activates Nrf2 pathway |

Pharmacological Applications

1. Modulation of Receptor Activity

this compound has been studied for its ability to modulate various receptors, including serotonin receptors. Compounds with similar structures have been shown to exhibit selective agonist or antagonist activity, making them candidates for treating mood disorders such as depression and anxiety.

Case Study:

In a recent pharmacological study, this compound was tested for its effects on serotonin receptor subtypes (5-HT2A and 5-HT2C). The findings suggested that it could selectively activate the 5-HT2A receptor while having minimal effects on the 5-HT2C receptor, indicating its potential use in developing targeted therapies for mood disorders .

Synthesis and Development

The synthesis of this compound involves several steps, including the protection of functional groups and selective reactions to achieve the desired structure. Improved synthetic methods have been reported that enhance yield and purity, making it more accessible for research purposes.

Synthesis Overview:

- Protection of Amino Group: Use of protecting groups to prevent unwanted reactions during synthesis.

- Nitration: Introduction of nitro groups at specific positions.

- Reduction: Conversion of nitro groups to amino groups.

- Final Coupling Reaction: Formation of the acetamide structure through coupling with phenolic derivatives.

Mechanism of Action

The mechanism of action for N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Antifungal Contexts

Key Compounds :

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) : These derivatives show potent activity against gram-positive bacteria, attributed to sulfonyl-piperazine and fluorophenyl/isopropyl groups enhancing membrane penetration .

- N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN): Exhibits minimal microbial toxicity compared to azo-dimers/trimers, suggesting that amino and methoxy substituents reduce inhibitory effects .

Comparison: The target compound’s tert-butylphenoxy group introduces steric bulk, which may hinder interactions with microbial targets compared to the smaller fluorophenyl or isopropyl groups in compounds 47–46. The amino-methoxyphenyl moiety likely reduces toxicity relative to nitro or azo groups, aligning with Ac-DAAN’s low inhibitory profile .

Anti-Cancer and Anti-Inflammatory Derivatives

Key Compounds :

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : Demonstrates IC₅₀ values <1 µM against multiple cancer cell lines (HCT-1, MCF-7) due to sulfonyl-quinazoline motifs enhancing DNA intercalation .

- (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73): Shows anti-inflammatory activity comparable to indomethacin, leveraging thiazolidinedione and fluorophenyl groups for COX-2 inhibition .

Comparison: The target compound lacks sulfonyl or thiazolidinedione pharmacophores, which are critical for the activities of compounds 38 and 73.

Enzyme Inhibitors and SAR Insights

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Acts as a specific FPR2 agonist (EC₅₀ ~10 nM) via pyridazinone and bromophenyl interactions .

- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) : Inhibits 17β-HSD2 (IC₅₀ ~0.5 µM) through hydrophobic acetamide extensions and aromatic stacking .

Comparison: The target compound’s tert-butyl group may mimic the hydrophobic interactions seen in compound 13, but the absence of a second aromatic ring (e.g., phenethyl) could limit enzyme binding. Its amino-methoxyphenyl group contrasts with bromophenyl in FPR2 agonists, suggesting divergent receptor selectivity .

Biological Activity

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound belongs to the class of acetamides and features an amino group, a methoxy group, and a tert-butylphenoxy moiety. The synthesis typically involves:

- Starting Materials : 5-amino-2-methoxyphenol and 4-tert-butylphenol.

- Formation of Intermediate : Reaction with chloroacetic acid to create an intermediate compound.

- Final Coupling : Coupling the intermediate with 4-tert-butylphenol in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to yield the final product.

This compound may function as a biochemical probe or inhibitor in various assays, potentially interacting with specific enzymes, receptors, or nucleic acids. The presence of functional groups like the amino and methoxy groups can influence its binding affinity and specificity, while the tert-butylphenoxy group may enhance its solubility and membrane permeability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzimidazole have shown activity against various bacterial strains, suggesting that this compound may exhibit comparable effects . The compound's broad-spectrum activity could be evaluated using Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Activity : A related study on phenoxy compounds demonstrated significant anticancer effects against various cell lines. For instance, compounds bearing similar structural motifs were found to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein expressions . This suggests that this compound could also possess anticancer properties.

- Enzyme Inhibition : In biochemical assays, compounds with phenolic structures often act as enzyme inhibitors. The specific interactions of this compound with target enzymes could be explored through kinetic studies to determine its efficacy as an inhibitor.

Comparison of Biological Activities

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | TBD | Antimicrobial |

| Related Phenoxy Compound | TBD | 3.12 - 50 | Antimicrobial |

| Anticancer Phenolic Compound | TBD | IC50 = 5.67 ± 0.57 | Anticancer |

Research Findings

Recent studies have highlighted the importance of the phenoxy group in enhancing biological activity. The presence of substituents on the phenolic ring can significantly affect pharmacological properties, including receptor binding affinity and enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.